2-(4-formyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile
Description
Properties
IUPAC Name |
2-(4-formyl-3-pyridin-2-ylpyrazol-1-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O/c12-4-6-15-7-9(8-16)11(14-15)10-3-1-2-5-13-10/h1-3,5,7-8H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVISUASOWWUKFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(C=C2C=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Boronic acids and their esters, which this compound is a part of, are highly considered compounds for the design of new drugs and drug delivery devices .
Mode of Action
It’s known that boronic esters, such as this compound, are often used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the boronic ester acts as a nucleophile, transferring an organic group from boron to palladium .
Biochemical Pathways
Boronic esters are known to be involved in carbon-carbon bond-forming reactions, such as the suzuki–miyaura cross-coupling .
Pharmacokinetics
It’s important to note that boronic acids and their esters are only marginally stable in water , which could impact their bioavailability.
Result of Action
The compound’s involvement in suzuki–miyaura cross-coupling reactions suggests it plays a role in the formation of carbon-carbon bonds .
Action Environment
The action, efficacy, and stability of 2-(4-formyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile can be influenced by environmental factors. For instance, the pH strongly influences the rate of hydrolysis of boronic esters, with the reaction considerably accelerated at physiological pH . Therefore, the compound’s action could be influenced by the pH of its environment.
Biological Activity
2-(4-formyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile is a complex organic compound notable for its potential applications in medicinal chemistry and materials science. Its unique structure, characterized by a pyrazole ring, a pyridine moiety, and an aldehyde functional group, suggests various biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its medicinal properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₈N₄O, with a molecular weight of 212.21 g/mol. The compound features several functional groups that may contribute to its biological activity, including:
| Functional Group | Type |
|---|---|
| Pyrazole Ring | Heterocyclic aromatic compound |
| Pyridine Moiety | Aromatic nitrogen-containing |
| Formyl Group | Aldehyde |
| Nitrile Group | Cyano group |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives of pyrazole have shown promising antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus due to their ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .
Anticancer Potential
The anticancer properties of pyrazole-based compounds are well-documented. Studies have demonstrated that derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, certain pyrazole derivatives have been found to target specific signaling pathways involved in tumor growth .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in various studies. Compounds in the same class have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), suggesting a mechanism that could be beneficial in treating inflammatory diseases .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
- Receptor Modulation : It could interact with various receptors, modulating their activity and leading to altered cellular responses.
- Molecular Interactions : The presence of multiple functional groups allows for diverse interactions with biological macromolecules, enhancing its therapeutic potential.
Case Studies
Several studies have investigated the biological activities of related compounds:
- Antifungal Activity : A study on pyrazole derivatives demonstrated significant antifungal effects against phytopathogenic fungi, with some compounds showing higher efficacy than established antifungal agents .
- Antioxidant Properties : Research has highlighted the antioxidant capabilities of pyrazole derivatives, which can scavenge free radicals and reduce oxidative stress in cells .
- Molecular Docking Studies : Computational studies have indicated that certain derivatives can effectively bind to targets involved in cancer progression, providing insights into their potential use as therapeutic agents .
Scientific Research Applications
Medicinal Chemistry
This compound has been investigated for its potential therapeutic properties:
- Anti-inflammatory Activity : Research indicates that derivatives of this compound may inhibit inflammatory pathways, suggesting its use in treating inflammatory diseases.
- Anticancer Properties : Studies have shown that it exhibits cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.
Coordination Chemistry
2-(4-formyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile acts as a ligand in coordination complexes. Its ability to coordinate with metal ions enhances the development of new materials with specific catalytic properties.
Materials Science
The compound's unique structural features allow it to be utilized in the development of advanced materials:
- Polymers : It can serve as a building block for synthesizing novel polymeric materials with enhanced properties.
- Nanomaterials : Its reactivity can be harnessed to create nanostructured materials for applications in electronics and photonics.
Recent studies have highlighted the antimicrobial potential of this compound. It has been evaluated for its antibacterial and antifungal activities against several pathogens:
- Antibacterial Activity : The compound demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL.
- Antifungal Activity : It has shown efficacy against various fungal strains, indicating broad-spectrum antimicrobial properties.
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, derivatives of this compound were tested against multiple cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting potent anticancer activity.
Case Study 2: Coordination Complexes
Research on the coordination chemistry of this compound revealed its ability to form stable complexes with transition metals. These complexes exhibited enhanced catalytic activity in various organic transformations, showcasing the compound's versatility in synthetic chemistry.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features of the target compound and its analogs:
Key Observations :
- Analogs like 2-(4-(benzyloxy)phenyl)acetonitrile lack heteroaromatic substituents, reducing metal-coordination capacity but improving lipophilicity .
- The sulfate derivative in exhibits intermolecular N–H···O and O–H···N hydrogen bonds, enhancing crystallinity—a property less documented in the target compound.
Key Findings :
- The target compound’s pyridin-2-yl group may enhance binding to metalloenzymes or kinases, akin to JAK inhibitors in , though direct bioactivity data is lacking.
- Crystallinity : The sulfate derivative in forms triclinic crystals (space group P1), whereas the target compound’s crystallinity is undocumented but likely influenced by hydrogen-bonding capacity.
Preparation Methods
Cyclocondensation of Hydrazines with α,β-Unsaturated Ketones or Chalcones
The pyrazole core is commonly synthesized by cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones or chalcones, which allows for regioselective substitution patterns on the pyrazole ring.
For example, hydrazine derivatives react with chalcones bearing pyridin-2-yl substituents to form 3-(pyridin-2-yl)-1H-pyrazole intermediates. This approach has been well documented for synthesizing polysubstituted pyrazoles with high regioselectivity and yields.
Regioselectivity Considerations
- The reaction can yield regioisomeric pyrazoles depending on the substituents and reaction conditions, but using hydrazine hydrate or specific hydrazine derivatives can favor the formation of desired regioisomers.
Introduction of the Formyl Group (4-Formyl Substitution)
Vilsmeier-Haack Reaction
The most common and efficient method to introduce the formyl group at the 4-position of the pyrazole ring is the Vilsmeier-Haack reaction.
This involves treating the pyrazole intermediate with a Vilsmeier reagent generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
The reaction proceeds under heating, converting the pyrazole ring into its 4-formyl derivative with good to excellent yields.
This method is versatile and has been applied to various pyrazole derivatives, including those with pyridin-2-yl substituents, to selectively form pyrazole-4-carboxaldehydes.
Attachment of Acetonitrile Group at Pyrazole Nitrogen
The acetonitrile moiety is typically introduced via alkylation of the pyrazole nitrogen (N1) with a suitable electrophilic reagent such as bromoacetonitrile.
This alkylation step requires a base to deprotonate the pyrazole nitrogen and promote nucleophilic substitution.
The reaction is usually conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at controlled temperatures to optimize yield and selectivity.
Representative Synthetic Procedure (Literature-Informed)
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1. Cyclocondensation | Pyridin-2-yl chalcone + hydrazine hydrate in ethanol, reflux | Formation of 3-(pyridin-2-yl)-1H-pyrazole intermediate |
| 2. Vilsmeier-Haack Formylation | DMF + POCl3, heat, then addition to pyrazole intermediate | 4-formyl-3-(pyridin-2-yl)-1H-pyrazole |
| 3. N-Alkylation | 4-formyl-3-(pyridin-2-yl)-1H-pyrazole + bromoacetonitrile + base (e.g., K2CO3), DMF, room temperature | This compound |
Alternative Synthetic Approaches
1,3-Dipolar Cycloaddition : Using nitrilimines generated in situ from arylhydrazones with alkenes to form pyrazoles, followed by functionalization steps.
Palladium-Catalyzed Cross-Coupling : For related pyrazole derivatives, Pd-catalyzed coupling reactions have been used to install substituents, though specific application to this compound is less documented.
Research Findings and Yields
The Vilsmeier-Haack reaction typically provides high yields of pyrazole-4-carboxaldehydes (up to 70-90%) under optimized conditions.
Alkylation reactions for introducing acetonitrile groups generally achieve moderate to high yields (60-85%) depending on base and solvent choice.
The overall synthetic route is efficient, allowing for the preparation of the target compound with good purity suitable for further applications in medicinal chemistry and materials science.
Summary Table of Preparation Methods
| Preparation Step | Methodology | Key Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| Pyrazole ring formation | Cyclocondensation | Hydrazine hydrate + pyridin-2-yl chalcone, EtOH, reflux | 70-90 | Regioselective formation of pyrazole core |
| Formyl group introduction | Vilsmeier-Haack reaction | DMF + POCl3, heat | 70-90 | Selective 4-formylation on pyrazole ring |
| N-Alkylation with acetonitrile | Nucleophilic substitution | Bromoacetonitrile + base (K2CO3), DMF | 60-85 | Alkylation at pyrazole nitrogen (N1) |
Q & A
Basic Research Questions
Q. What are the key structural features of 2-(4-formyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile that influence its reactivity in synthetic chemistry?
- Methodological Answer : The compound’s reactivity is governed by three functional groups:
- Formyl group : Participates in nucleophilic additions (e.g., condensation reactions) and serves as a precursor for further derivatization.
- Pyridinyl moiety : Enhances solubility in polar solvents and enables π-π stacking interactions, critical for crystal engineering or binding studies .
- Acetonitrile group : The nitrile can undergo hydrolysis to carboxylic acids or act as a leaving group in substitution reactions.
- Pyrazole core : Provides a rigid scaffold for metal coordination or hydrogen bonding, as seen in analogous complexes .
Q. How can crystallographic techniques like single-crystal X-ray diffraction determine the molecular structure of this compound?
- Methodological Answer :
Crystal Growth : Use slow evaporation of a polar solvent (e.g., DMSO/water) to obtain diffraction-quality crystals.
Data Collection : Employ a synchrotron or high-resolution diffractometer (λ = 0.710–1.541 Å) at low temperature (e.g., 100 K) to minimize thermal motion .
Structure Refinement : Apply SHELXL for least-squares refinement, addressing potential twinning or disorder via the TWIN/BASF commands .
- Example : A related pyrazolyl-acetonitrile derivative achieved an R-factor of 0.038 using SHELXL, demonstrating high precision for bond-length validation .
Advanced Research Questions
Q. What strategies resolve contradictory data in structural elucidation of novel derivatives using NMR and X-ray crystallography?
- Methodological Answer :
- Cross-Validation : Compare chemical shifts with DFT-calculated values to confirm substituent positions .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, π-stacking) to explain packing discrepancies between experimental and computational models .
- Dynamic NMR : Resolve rotational barriers in flexible moieties (e.g., pyridinyl rotation) by variable-temperature NMR .
Q. How do the pyridinyl and formyl groups impact the compound’s potential as a kinase inhibitor in medicinal chemistry?
- Methodological Answer :
- Pyridinyl Group : Mimics ATP’s adenine in kinase binding pockets, as seen in JAK inhibitors like Baricitinib. Docking studies (e.g., AutoDock Vina) can predict binding affinity to JH1 domains .
- Formyl Group : Serves as a warhead for covalent inhibition (e.g., Schiff base formation with lysine residues) or as a handle for bioconjugation in PROTACs .
- Assay Design : Test inhibitory activity against JAK1/2 via ELISA-based kinase assays (IC determination) and validate selectivity using a kinase panel .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
